2-{[(4-Fluorobenzyl)sulfonyl]methyl}-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid
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Overview
Description
2-{[(4-Fluorobenzyl)sulfonyl]methyl}-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoxaline core, which is known for its diverse biological activities, and a fluorophenyl group, which often enhances the compound’s stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Fluorobenzyl)sulfonyl]methyl}-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid typically involves multiple steps, starting with the preparation of the quinoxaline core One common method involves the condensation of o-phenylenediamine with a dicarbonyl compound, such as glyoxal, under acidic conditions to form the quinoxaline ring
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is often purified through recrystallization or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-Fluorobenzyl)sulfonyl]methyl}-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce alcohols.
Scientific Research Applications
2-{[(4-Fluorobenzyl)sulfonyl]methyl}-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(4-Fluorobenzyl)sulfonyl]methyl}-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid involves its interaction with specific molecular targets. The quinoxaline core can interact with enzymes and receptors, potentially inhibiting their activity. The fluorophenyl group may enhance the compound’s binding affinity and stability, leading to more effective interactions with its targets.
Comparison with Similar Compounds
Similar Compounds
2-(4-methylsulfonylphenyl) indole derivatives: Known for their antimicrobial and anti-inflammatory activities.
Indole derivatives: Possess various biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Uniqueness
2-{[(4-Fluorobenzyl)sulfonyl]methyl}-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid is unique due to its combination of a quinoxaline core and a fluorophenyl group, which may confer enhanced stability and reactivity compared to other similar compounds.
Properties
IUPAC Name |
2-[(4-fluorophenyl)methylsulfonylmethyl]-3-oxo-2,4-dihydro-1H-quinoxaline-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O5S/c18-12-4-1-10(2-5-12)8-26(24,25)9-15-16(21)20-14-7-11(17(22)23)3-6-13(14)19-15/h1-7,15,19H,8-9H2,(H,20,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVQAVVIZCLEXKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)CC2C(=O)NC3=C(N2)C=CC(=C3)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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